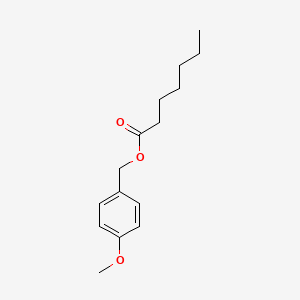

(4-Methoxyphenyl)methyl heptanoate

Description

Fundamental Principles of Ester Chemistry and Anisole (B1667542) Derivatives

Esters are a significant class of organic compounds characterized by a carbonyl group bonded to an oxygen atom, which is in turn connected to another organic group. Their general structure is represented as R-COO-R'. This functional group is central to their chemical identity and is formed through a process known as esterification, typically involving the reaction of a carboxylic acid (R-COOH) with an alcohol (R'-OH). This reaction is reversible and often catalyzed by a strong acid.

The physical properties of esters, such as boiling points and solubility, are dictated by their molecular structure. Unlike alcohols or carboxylic acids of similar molecular weight, esters cannot form hydrogen bonds with themselves, which generally results in lower boiling points. However, they are polar molecules and can accept hydrogen bonds from water, allowing smaller esters to have some water solubility.

(4-Methoxyphenyl)methyl heptanoate (B1214049) is not only an ester but also an anisole derivative. Anisole, or methoxybenzene (CH₃OC₆H₅), is an aromatic ether that serves as a parent structure for a vast array of chemical compounds. wikipedia.org The methoxy (B1213986) (-OCH₃) group on the benzene (B151609) ring is an electron-donating group, which activates the ring towards electrophilic aromatic substitution, preferentially directing incoming groups to the ortho and para positions. wikipedia.org This property makes anisole and its derivatives valuable precursors and intermediates in the synthesis of pharmaceuticals, perfumes, and pheromones. wikipedia.orgresearchgate.netexsyncorp.com In the case of (4-Methoxyphenyl)methyl heptanoate, the alcohol precursor is 4-methoxybenzyl alcohol, an anisole derivative where a hydroxymethyl group is attached to the benzene ring at the para position relative to the methoxy group.

Contextualizing this compound within Organic Synthesis

The synthesis of this compound is a direct application of esterification. The reaction involves combining heptanoic acid with 4-methoxybenzyl alcohol, typically in the presence of an acid catalyst. This process forms the ester bond and releases a molecule of water.

While specific industrial-scale manufacturing details for this compound are not widely documented in public literature, its synthesis follows well-established chemical principles. The methods for creating similar esters are varied. For instance, the synthesis of other heptanoate esters, like methyl heptanoate, can be achieved by reacting heptanoic acid with the corresponding alcohol (methanol) using various reagents to facilitate the reaction. chemicalbook.com More advanced methods, such as the Yamaguchi esterification, can be employed for synthesizing esters from sterically hindered or sensitive substrates, as demonstrated in the synthesis of 4-allyl-2-methoxyphenyl esters. neliti.com

Anisole derivatives are frequently used as intermediates in multi-step syntheses. exsyncorp.comgoogle.com The structural components of this compound—a lipophilic seven-carbon chain and an electronically active aromatic ring—make it a potentially useful building block. Depending on the reaction conditions, the ester linkage can be cleaved (hydrolyzed) to regenerate the constituent alcohol and carboxylic acid, or the aromatic ring can be further functionalized. Such compounds can serve as intermediates in the creation of more complex molecules with specific biological or material properties. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 71607-51-7 chemicalbook.com |

| Molecular Formula | C₁₅H₂₂O₃ |

| Molecular Weight | 250.34 g/mol |

| Synonyms | Heptanoic acid, (4-methoxyphenyl)methyl ester |

Note: Data is based on the specified CAS number and calculated values. Experimental data is limited in publicly available literature.

Significance of Structure-Activity Relationships in Ester Research

Structure-activity relationship (SAR) studies are crucial in chemical and pharmaceutical research for understanding how a molecule's structure influences its functional properties. In ester research, SAR analyses explore how variations in the alcohol (R') and carboxylic acid (R) portions of the molecule affect its chemical reactivity and biological activity.

For benzyl (B1604629) esters, including derivatives like this compound, SAR studies have revealed important trends. For example, research on a series of benzyl ester derivatives of meperidine showed that the introduction of a benzyl ester group, particularly with substituents on the benzene ring like a 4-methoxy group, significantly influenced the compound's binding affinity and selectivity for serotonin (B10506) transporters. nih.govsigmaaldrich.com Another study on antifungal agents found that benzyl esters derived from fatty acids were generally more effective than those from aromatic acids, highlighting the importance of the carboxylic acid component's structure. acs.org

In the context of this compound, the key structural features for SAR analysis are:

The 4-Methoxybenzyl Group: This component is rigid and contains several key features. The aromatic ring provides a flat, electron-rich surface capable of pi-stacking interactions. The ether linkage is relatively stable, and the methoxy group at the para-position influences the electronic distribution within the ring. The benzylic carbon (the -CH₂- group) can be a site of metabolic activity in biological systems, and its presence provides rotational flexibility that is absent in phenyl esters (where the ester oxygen is directly attached to the ring). rsc.org

By systematically modifying these structural elements—for example, by changing the length of the fatty acid chain or altering the position or nature of the substituent on the phenyl ring—researchers can fine-tune the properties of the ester for specific applications, whether as a fragrance, a bioactive compound, or a specialized solvent.

Structure

2D Structure

3D Structure

Properties

CAS No. |

71607-51-7 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(4-methoxyphenyl)methyl heptanoate |

InChI |

InChI=1S/C15H22O3/c1-3-4-5-6-7-15(16)18-12-13-8-10-14(17-2)11-9-13/h8-11H,3-7,12H2,1-2H3 |

InChI Key |

WXFXWKOGMWSKOV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)OCC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Analytical and Spectroscopic Characterization in Chemical Research

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are essential for separating components of a mixture and for quantifying the amount of a specific substance.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like esters. researchgate.net In GC-MS analysis of (4-Methoxyphenyl)methyl heptanoate (B1214049), the compound is first vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. nih.goviiste.org After separation, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. A characteristic and often abundant fragment in the mass spectrum would be the p-methoxybenzyl cation at an m/z of 121, resulting from the cleavage of the ester bond. nih.gov This technique allows for both the identification and quantification of the ester in complex mixtures. jppres.com

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For a compound like (4-Methoxyphenyl)methyl heptanoate, a reverse-phase (RP) HPLC method is commonly employed. sielc.comsielc.com In this approach, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.comsielc.comsielc.com The separation is based on the differential partitioning of the analyte between the two phases. As a moderately polar ester, this compound would be retained on the column and then eluted by adjusting the mobile phase composition, often using a gradient elution.

When coupled with mass spectrometry (MS), the technique evolves into Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a powerful tool for both qualitative and quantitative analysis, especially in complex matrices. researchgate.net As the separated components elute from the HPLC column, they are ionized (e.g., via electrospray ionization - ESI) and introduced into the mass spectrometer. rsc.orgnih.gov The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), providing molecular weight information. The tandem MS (MS/MS) capability allows for further fragmentation of selected parent ions, generating a unique fragmentation pattern that serves as a structural fingerprint for definitive identification. nih.gov This is invaluable for distinguishing isomers and identifying metabolites in biological samples or impurities in synthetic mixtures. nih.govmdpi.com

For Mass-Spec compatible applications, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids such as phosphoric acid. sielc.comsielc.comsielc.com

Table 1: Illustrative HPLC-MS Parameters for this compound Analysis

| Parameter | Value/Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 60% B to 95% B over 10 minutes |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Detection (MS) | Electrospray Ionization (ESI), Positive Mode |

| Scan Range (m/z) | 50 - 500 |

| Expected Ion [M+H]⁺ | m/z 251.16 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used extensively in synthetic organic chemistry to monitor the progress of reactions and assess the purity of products. rsc.org For the synthesis of this compound, TLC would be used to track the consumption of the starting materials (e.g., 4-methoxybenzyl alcohol and heptanoyl chloride) and the formation of the ester product.

A small spot of the reaction mixture is applied to a TLC plate, typically coated with silica (B1680970) gel (a polar stationary phase). The plate is then developed in a sealed chamber containing a suitable solvent system (the mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. The components of the mixture travel up the plate at different rates based on their polarity; less polar compounds move further up the plate. Since the ester product, this compound, is less polar than the starting alcohol, it will have a higher Retention Factor (Rf) value. The spots can be visualized under UV light (λ = 254 nm), as the methoxyphenyl group is UV-active, or by using chemical stains like potassium permanganate or vanillin. rsc.org

Table 2: Typical TLC Parameters for Monitoring Synthesis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 pre-coated plates |

| Mobile Phase | 20% Ethyl Acetate in Hexane (v/v) |

| Visualization | UV Lamp (254 nm), Potassium Permanganate Stain |

| Expected Rf (Reactant) | ~0.2 (for 4-methoxybenzyl alcohol) |

| Expected Rf (Product) | ~0.6 (for this compound) |

Column Chromatography Techniques (e.g., Silica Gel Chromatography) for Purification

Following the synthesis of this compound, column chromatography is the standard method for its purification from unreacted starting materials, by-products, and other impurities. rsc.org This technique operates on the same principles as TLC but on a larger, preparative scale.

The crude reaction mixture is loaded onto the top of a glass column packed with a stationary phase, most commonly silica gel. A solvent system (eluent), similar to the one optimized by TLC, is then passed through the column. rsc.org The components of the mixture are separated based on their differential adsorption to the silica. The less polar compounds, having weaker interactions with the polar silica gel, travel down the column more quickly. By collecting the eluent in sequential fractions and analyzing them (typically by TLC), the fractions containing the pure this compound can be isolated and combined.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be crystallized, single-crystal XRD analysis would provide precise information on its molecular structure, including bond lengths, bond angles, and torsional angles. researchgate.net This data confirms the compound's connectivity and reveals its conformation in the solid state.

The analysis also elucidates the crystal packing, showing how individual molecules interact with each other through intermolecular forces like van der Waals interactions. nih.gov This information is crucial for understanding the material's physical properties. While many esters are liquids or oils at room temperature, it is sometimes possible to obtain crystals suitable for XRD at low temperatures. nih.gov The resulting crystal data, including unit cell dimensions and space group, provides a unique fingerprint for the compound in its crystalline form. researchgate.net

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. mdpi.com For this compound, DFT calculations can be employed to optimize the molecular geometry and predict various properties without the need for experimental synthesis. nih.gov

By solving approximations of the Schrödinger equation, DFT can determine the molecule's lowest energy conformation. scirp.org From the calculated electronic structure, one can derive key reactivity indices and properties. For example, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov The HOMO-LUMO energy gap is a crucial parameter indicating the molecule's resistance to electronic excitation. Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov

Table 3: Theoretical Properties of this compound from DFT Calculations

| Property | Description | Predicted Information |

|---|---|---|

| Optimized Geometry | Lowest energy 3D structure | Bond lengths, bond angles, dihedral angles |

| HOMO-LUMO Gap | Energy difference between frontier orbitals | Indicator of chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution | Identifies sites for electrophilic and nucleophilic attack |

| Dipole Moment | Measure of molecular polarity | Relates to solubility and intermolecular forces |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). impactfactor.orgjbcpm.com This method is fundamental in drug discovery and materials science for understanding and predicting molecular recognition.

In a hypothetical scenario where this compound is investigated for potential biological activity, molecular docking would be used to simulate its interaction with a specific protein target. The process involves placing the ligand into the binding site of the receptor in various conformations and orientations. A scoring function then estimates the binding affinity for each pose, typically expressed as a binding energy (e.g., in kcal/mol). jbcpm.com The results can identify the most likely binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. impactfactor.org This information can guide the design of more potent and selective analogs.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-methoxybenzyl alcohol |

| Heptanoyl chloride |

| Acetonitrile |

| Ethyl acetate |

| Hexane |

| Formic acid |

| Potassium permanganate |

| Vanillin |

| Cholesteryl heptanoate |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice. This analysis is predicated on the concept of partitioning the crystal space into regions where the electron distribution of a promolecule (a molecule within the crystal) dominates the electron density of the complete crystal. The resulting surface provides a unique three-dimensional picture of the molecular environment and is instrumental in understanding the forces that direct crystal packing.

While a specific Hirshfeld surface analysis for the compound this compound is not available in the reviewed literature, the general principles of this technique can be described. The analysis generates several graphical representations, including dnorm surfaces and two-dimensional fingerprint plots, which are crucial for interpreting the nature and extent of intermolecular contacts.

The dnorm surface maps the normalized contact distance, which is a ratio involving the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. Red regions on the dnorm surface indicate close contacts with neighboring molecules, often corresponding to hydrogen bonds or other strong interactions. White areas represent contacts approximately at the van der Waals separation, and blue regions signify contacts that are longer than the van der Waals radii.

Two-dimensional fingerprint plots are histograms that summarize the distribution of di and de distances across the Hirshfeld surface. These plots provide a quantitative measure of the different types of intermolecular contacts. For a typical organic ester, the most significant contributions to the crystal packing are expected to arise from H···H, O···H/H···O, and C···H/H···C interactions. The relative percentage of the Hirshfeld surface area corresponding to each type of contact offers a clear indication of its importance in the crystal structure. For instance, in many organic crystals, H···H contacts are the most abundant due to the high proportion of hydrogen atoms on the molecular surface.

In the absence of specific research on this compound, a hypothetical data table based on analyses of similar aromatic esters is presented below to illustrate the type of information that would be generated.

Interactive Data Table: Hypothetical Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) | Description |

| H···H | 45.0 - 55.0 | Represents contacts between hydrogen atoms on adjacent molecules; typically the largest contribution. |

| O···H / H···O | 15.0 - 25.0 | Indicates interactions involving oxygen and hydrogen atoms, potentially including weak C–H···O hydrogen bonds. |

| C···H / H···C | 10.0 - 20.0 | Arises from contacts between carbon and hydrogen atoms, which can include C-H···π interactions. |

| C···C | 2.0 - 5.0 | Relates to π-π stacking interactions between aromatic rings. |

| Other | < 2.0 | Includes minor contributions from other types of atomic contacts. |

Research on Functional Aspects and Derivatives of 4 Methoxyphenyl Methyl Heptanoate

Role as Chemical Intermediates and Building Blocks in Advanced Synthesis

The (4-methoxyphenyl)methyl group is a versatile building block in organic chemistry. mallakchemicals.comontosight.ai It serves as a precursor and a key structural element in the synthesis of more complex molecules, including those with significant biological activity. ontosight.ai Its utility is rooted in the electronic properties of the methoxy-substituted benzene (B151609) ring and the reactivity of the benzylic position.

The (4-methoxyphenyl)methyl scaffold is integral to the synthesis of numerous pharmaceutically important compounds. Anisyl alcohol, the parent alcohol of (4-Methoxyphenyl)methyl heptanoate (B1214049), is a known intermediate in the production of various active pharmaceutical ingredients (APIs). mallakchemicals.comontosight.ai Its derivatives are employed in the construction of drugs for diverse therapeutic areas.

A notable example is the synthesis of Diltiazem, a calcium channel blocker used for treating hypertension and angina. A key step in its industrial production involves the use of (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester, a complex derivative that incorporates the core (4-methoxyphenyl) structure. google.com Similarly, the synthesis of (S)-Oxybutynin, a medication for overactive bladder, can be achieved through a synthetic route that builds upon a key chiral tertiary alcohol intermediate derived from a reaction involving a phenylglyoxylate, showcasing the utility of such building blocks in creating stereospecific pharmaceuticals. sumitomo-chem.co.jp

Furthermore, the (4-methoxyphenyl) group is found in molecules designed as potential new therapeutics. For instance, it is a critical component of a novel, potent, and selective activator of the KCNQ1 potassium channel, which could be useful for treating long QT syndrome. nih.gov The versatility of this chemical group allows it to be incorporated into various molecular frameworks, serving as a foundational piece for drug discovery and development.

Beyond its role in direct API synthesis, the (4-methoxyphenyl)methyl group is a valuable synthon for constructing intricate molecular architectures. Its presence influences the reactivity of adjacent functional groups and allows for the assembly of complex heterocyclic and polycyclic systems.

Researchers have utilized substrates containing the 4-methoxyphenyl (B3050149) group to build elaborate molecules through advanced organic reactions. For example, dirhodium-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole with trichloroethyl p-methoxyphenyldiazoacetate enables the highly selective synthesis of complex, pharmaceutically relevant pyrrolidines. acs.org This method demonstrates how the electronic nature of the p-methoxyphenyl group can direct reactivity to create sophisticated structures.

In another instance, a three-component reaction involving a sulfur ylide, nitrosobenzene, and an isocyanide derivative bearing a 4-methoxybenzoyl group was developed to selectively synthesize polysubstituted 2-imidazolone derivatives. acs.org Such multi-component reactions are powerful tools for rapidly building molecular complexity from simple starting materials. The 4-methoxyphenyl group is also used in the synthesis of isoxazolines, which are important intermediates for various pharmacologically active compounds. mdpi.com These examples highlight the role of the (4-methoxyphenyl)methyl unit not just as a simple precursor, but as an integral component in strategies aimed at building complex and functionally rich organic molecules.

Exploration of Derivatives and Analogs with Modified Structures

The investigation of derivatives and analogs of (4-Methoxyphenyl)methyl esters is crucial for modulating their physical, chemical, and biological properties. By systematically altering the structure, chemists can fine-tune molecules for specific applications, from materials science to pharmacology.

The synthesis of esters from 4-methoxybenzyl alcohol (anisyl alcohol) can be achieved through various standard esterification methods. These methods allow for the combination of the (4-methoxyphenyl)methyl group with a wide array of carboxylic acids, leading to a diverse library of ester compounds. For example, anisyl acetate (B1210297) is readily synthesized from anisyl alcohol and is used in the flavor and fragrance industry. foreverest.netresearchgate.netacs.org

More advanced techniques can be employed for specific synthetic challenges. The Yamaguchi esterification, a powerful method for forming esters, has been successfully used to synthesize derivatives of 4-allyl-2-methoxyphenol, demonstrating a robust route to ester products. neliti.com Similarly, research into inhibitors of 15-lipoxygenase involved the synthesis of a series of 4-methoxyphenylacetic acid esters. nih.gov The synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers further illustrates the chemical accessibility of derivatives based on the 4-methoxyphenyl core. mdpi.com These synthetic strategies provide access to a vast chemical space of (4-methoxyphenyl)methyl esters, including the specific heptanoate ester, enabling the exploration of their properties.

| Starting Material | Reagent/Method | Product Type | Reference |

| 4-Allyl-2-methoxyphenol | Carboxylic acids / Yamaguchi esterification | 4-Allyl-2-methoxyphenyl esters | neliti.com |

| 4-Methoxyphenylacetic acid | Alcohols / Esterification | 4-Methoxyphenylacetic acid esters | nih.gov |

| Anisyl alcohol | Acetic anhydride (B1165640) or Acetyl chloride | Anisyl acetate | foreverest.net |

| 4-Methoxybenzyl alcohol | Various carboxylic acids | Structurally diverse (4-Methoxyphenyl)methyl esters | neliti.comnih.gov |

| N-(4-methoxyphenyl)amine | Nitrobenzenesulfonyl chloride | N-(4-Methoxyphenyl)-nitrobenzenesulfonamide | mdpi.com |

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science. By making precise chemical modifications to a parent structure, researchers can determine which parts of the molecule are essential for its function.

Several SAR studies have highlighted the importance of the 4-methoxyphenyl group. In the development of KCNQ1 potassium channel activators, it was found that the 4-(4-methoxyphenyl)thiazole portion of the molecule was critical for its biological activity. nih.gov Modifications to other parts of the molecule led to significant changes in potency, but replacing the 4-methoxyphenylthiazole resulted in inactive compounds. nih.gov

In another study on 15-lipoxygenase inhibitors, a series of 4-methoxyphenylacetic acid esters were synthesized and evaluated. nih.gov This allowed researchers to understand how different ester groups influenced the inhibitory activity against the enzyme. Similarly, investigations into phencyclidine (PCP) derivatives showed that the position of the methoxy (B1213986) group on the phenyl ring had a significant impact on receptor binding affinity, with the 4-methoxy isomer (4-MeO-PCP) having a lower affinity for the NMDA receptor compared to the 2- and 3-methoxy isomers. wikipedia.org These studies underscore how modifications to the core structure, including the ester portion or the substitution pattern on the phenyl ring, can dramatically alter biological or chemical properties.

| Compound Class | Modification | Effect on Activity | Reference |

| KCNQ1 Activators | Replacement of 4-(4-methoxyphenyl)thiazole | Loss of activity | nih.gov |

| 15-Lipoxygenase Inhibitors | Variation of ester group on 4-methoxyphenylacetic acid | Altered inhibitory potency (IC50) | nih.gov |

| Phencyclidine Analogs | Position of methoxy group (2-, 3-, or 4-) | Changed NMDA receptor binding affinity | wikipedia.org |

| N-(4-Methoxyphenyl)-nitrobenzenesulfonamides | Isomeric position of nitro group | Influenced crystal packing and hydrogen bonding | mdpi.com |

Applications in Specialized Chemical Research Domains

One such domain is the development of specific enzyme inhibitors. As mentioned, esters derived from 4-methoxyphenylacetic acid have been designed and synthesized as potential inhibitors of soybean 15-lipoxygenase (SLO), with molecular modeling used to understand their binding to the enzyme's active site. nih.gov

In the field of materials science and crystal engineering, the study of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers has provided insights into how subtle structural changes affect intermolecular interactions and crystal packing. mdpi.com Understanding these relationships is crucial for designing new solid-state materials with desired properties.

Furthermore, the (4-methoxyphenyl)methyl scaffold is employed in cutting-edge synthetic methodologies. For instance, it has been used in substrates for electrochemically driven C-H/N-H cross-coupling reactions to form complex sulfur-containing compounds. acs.org It has also been a key component in the development of novel multi-component reactions for synthesizing heterocyclic libraries, such as isoxazolines and imidazoles, which are valuable for drug discovery screening. acs.orgmdpi.com

Potential in Polymer and Coating Science

The unique combination of a substituted aromatic alcohol and a medium-chain fatty acid ester in (4-Methoxyphenyl)methyl heptanoate suggests several potential applications in the field of polymer and coating science. The functionalities of its components indicate that it could serve as a modifier for polymer properties or as a specialized solvent.

Heptanoate esters, such as ethyl heptanoate, are recognized for their use as solvents in industrial applications, including coatings and adhesives. chemimpex.com Their ability to dissolve a range of substances makes them effective in enhancing product performance. chemimpex.com Furthermore, certain aliphatic esters can function as slip agents in polyester (B1180765) polymers, which are added to reduce the coefficient of friction of the material. google.com This suggests that this compound could potentially be investigated for similar properties, where the heptanoate tail provides lubricity and the aromatic ring offers compatibility with specific polymer matrices.

Table 1: Potential Roles of this compound Components in Polymer Science

| Component | Potential Function | Relevant Research Context |

| Heptanoate Ester | Plasticizer, Solvent, Slip Agent | Used in coatings, adhesives, and polyester formulations to improve flexibility and reduce surface friction. chemimpex.comgoogle.com |

| (4-Methoxyphenyl)methyl Group | Property Modifier | The aromatic structure could enhance thermal stability or alter optical properties of polymers. |

Use as Biochemical Reagents in Life Science Disciplines

In the life sciences, the structural features of this compound suggest its potential utility as a biochemical reagent, particularly in the realm of organic synthesis and as a molecular probe.

The (4-methoxyphenyl)methyl group is structurally related to common protecting groups used in organic synthesis to mask the reactivity of certain functional groups, such as alcohols. libretexts.orgyoutube.com For instance, the dimethoxytrityl (DMT) group, which contains methoxyphenyl moieties, is widely used for the protection of the 5'-hydroxy group in nucleosides during oligonucleotide synthesis. libretexts.org Similarly, the p-methoxybenzyl (PMB) ether is another protecting group for alcohols that can be removed under specific conditions. libretexts.org This suggests that the (4-methoxyphenyl)methyl group within the target compound could be explored for similar protective functions in complex syntheses.

Heptanoate esters, such as allyl heptanoate and ethyl heptanoate, are classified as biochemical reagents that can be used as organic compounds for life science-related research. medchemexpress.commedchemexpress.com They are studied for their role in the metabolism of esters within biological systems and have been identified as volatile compounds in yeast fermentation. Ethyl heptanoate has also been investigated for its potential as a bio-based solvent and for antimicrobial properties. medchemexpress.com

Given these precedents, this compound could potentially serve as a synthetic intermediate or a tool compound in various biochemical studies. Its ester linkage could be susceptible to enzymatic cleavage by lipases or esterases, potentially releasing the (4-methoxyphenyl)methanol and heptanoic acid for further biological activity or detection.

Table 2: Potential Biochemical Applications of this compound Components

| Component | Potential Application | Related Chemical Groups/Compounds |

| (4-Methoxyphenyl)methyl Group | Protecting Group Chemistry | Dimethoxytrityl (DMT), p-Methoxybenzyl (PMB) libretexts.org |

| Heptanoate Ester | Biochemical Reagent, Metabolic Tracer | Allyl heptanoate, Ethyl heptanoate medchemexpress.commedchemexpress.com |

Characterization in Natural Product Chemistry Research

While this compound itself has not been prominently reported as a natural product, its constituent parts are found in the natural world, making its characterization relevant to natural product chemistry.

Heptanoate esters, including methyl heptanoate and ethyl heptanoate, are known components of various plants and fruits. nih.govnih.gov For example, methyl heptanoate has been identified in Nymphaea rudgeana and Humulus lupulus. nih.gov Ethyl heptanoate is found in Humulus lupulus and Opuntia ficus-indica and is a metabolite produced by Saccharomyces cerevisiae. nih.gov These esters often contribute to the characteristic aroma and flavor profiles of these natural sources. wikipedia.org Heptyl heptanoate is also recognized as a natural flavor ingredient with grassy and fruity notes. sigmaaldrich.com

The (4-methoxyphenyl)methyl moiety is a structural feature in various natural and synthetic compounds. For instance, methyl 4-methoxyphenylacetate (B8689602) is a related compound found in nature. nih.gov The broader class of (4-methoxyphenyl) compounds has been investigated for various biological activities. ontosight.ai

The characterization of this compound in a natural product extract would likely involve standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for identification and quantification, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Its presence could be of interest to researchers studying the biosynthesis of esters in plants or the chemical ecology of plant-insect interactions, given the role of similar compounds as flavor and fragrance agents.

Table 3: Occurrence of Related Compounds in Natural Sources

| Compound/Moiety | Natural Source Examples |

| Methyl Heptanoate | Nymphaea rudgeana, Humulus lupulus nih.gov |

| Ethyl Heptanoate | Humulus lupulus, Opuntia ficus-indica, produced by Saccharomyces cerevisiae nih.gov |

| Heptyl Heptanoate | Natural flavor component sigmaaldrich.com |

| Methyl 4-methoxyphenylacetate | Natural product nih.gov |

Mechanistic Investigations of in Vitro Biological Activities

Enzyme Modulation Studies

The capacity of methoxyphenyl derivatives to modulate enzyme activity is a cornerstone of their biological profile. Investigations have particularly focused on their roles in inhibiting acetylcholinesterase and thromboxane (B8750289) synthase, suggesting potential applications in neurodegenerative and cardiovascular contexts, respectively.

Investigations into Acetylcholinesterase Inhibition by Related Esters

Acetylcholinesterase (AChE) inhibitors are pivotal in managing conditions like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.comnih.govnih.gov Research into compounds structurally related to (4-Methoxyphenyl)methyl heptanoate (B1214049), such as carbamates and other aromatic esters, has illuminated their potential as AChE inhibitors. nih.gov

The primary mechanism of these inhibitors often involves the carbamoylation of a serine residue within the active site of the AChE enzyme. nih.gov This process forms a stable, covalent bond that inactivates the enzyme, thereby increasing the concentration and duration of acetylcholine in the synaptic cleft. nih.govnih.gov Studies on various synthetic oxadiazole derivatives containing a methoxyphenyl moiety have identified promising AChE inhibitors. acs.org For instance, kinetic analyses have shown that these compounds can act as noncompetitive inhibitors, binding to an allosteric site on the enzyme to reduce its catalytic efficiency. acs.org Similarly, derivatives of N-trans-feruloyldopamine, which includes a methoxy-substituted phenyl group, have demonstrated significant AChE inhibitory activity, with IC50 values as low as 8.52 μM. mdpi.com

While direct studies on (4-Methoxyphenyl)methyl heptanoate are limited, the activity of these related esters underscores a viable mechanism for AChE inhibition centered on the methoxyphenyl structural motif.

Exploration of Thromboxane Synthase Inhibitory Mechanisms (for related methoxyphenyl compounds)

Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its synthesis is a critical target in managing cardiovascular diseases. nih.govwikipedia.org The enzyme responsible for its production, thromboxane synthase, converts prostaglandin (B15479496) H2 into thromboxane A2. wikipedia.org

A series of synthesized compounds featuring a 4-methoxyphenyl (B3050149) group has been shown to be potent and selective competitive inhibitors of human platelet thromboxane synthase. nih.gov One such derivative demonstrated a high affinity for the enzyme with a Ki value of 9.6 x 10⁻⁸ M. nih.gov As a competitive inhibitor, this compound directly competes with the natural substrate (prostaglandin H2) for binding to the enzyme's active site. nih.gov This action effectively blocks the synthesis of thromboxane A2, highlighting a clear mechanistic pathway for the therapeutic potential of related methoxyphenyl compounds. nih.gov The inhibition of this enzyme helps to shift the balance towards the production of prostacyclin, an eicosanoid with opposing effects (vasodilation and inhibition of platelet aggregation), which is beneficial in preventing thrombotic events. wikipedia.org

Cellular and Subcellular Interaction Mechanisms

The influence of this compound and its analogs extends to fundamental cellular processes. Their ability to induce cytotoxicity in cancer cells and interfere with cell division points to interactions with critical subcellular structures like microtubules.

Cytotoxic Activity in Cellular Models (e.g., tumor cell lines)

Compounds containing the methoxyphenyl moiety have consistently demonstrated cytotoxic effects against a variety of human tumor cell lines. This activity is a key indicator of their potential as anticancer agents. For example, a methoxyphenyl phosphonium (B103445) carbosilane dendrimer showed selective cytotoxicity towards cancer cells over non-cancerous cells. nih.gov

Research into various ester derivatives has provided specific data on their potency. The table below summarizes the cytotoxic activity (as IC50 values) of several methoxyphenyl-related compounds against different cancer cell lines. This activity is typically assessed using assays like the MTT or SRB colorimetric assays, which measure cell viability. nih.govuchile.cl The data reveals that these compounds can inhibit the growth of various cancer types, including breast, prostate, and liver carcinomas. nih.govnih.govuchile.cl

| Compound/Extract | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Ethyl Acetate (B1210297) Fraction (Ifloga spicata) | HepG-2 (Liver Carcinoma) | 5.54 | nih.gov |

| Chloroform Fraction (Ifloga spicata) | HepG-2 (Liver Carcinoma) | 6.52 | nih.gov |

| Heptadecyl benzoate | HepG-2 (Liver Carcinoma) | 8.92 | nih.gov |

| Methyl dihydroxybenzoate | HepG-2 (Liver Carcinoma) | 25.66 | nih.gov |

| Methoxyphenyl phosphonium dendrimer | HeLa (Cervical Cancer) | ~15 (approx.) | nih.gov |

| Methoxyphenyl phosphonium dendrimer | A549 (Lung Carcinoma) | ~20 (approx.) | nih.gov |

Antimitotic Effects on Cellular Processes (e.g., sea urchin embryo development)

The process of mitosis, or cell division, is a fundamental biological process that can be disrupted by certain chemical agents. The sea urchin embryo is a classic model system for studying early development and the effects of antimitotic compounds due to its rapid and synchronous cell divisions. nih.govnih.gov

Studies on triphenylphosphonium (TPP) conjugates of isosteviol (B191626) have demonstrated that these compounds can induce mitotic arrest in sea urchin embryos, leading to the formation of abnormal, multipolar mitotic spindles. nih.gov While isosteviol alone was inactive, its conjugation to the TPP carrier resulted in potent antimitotic activity. nih.gov Similarly, extracts from the marine alga Phaeocystis pouchetii have been found to contain compounds that block cell division in sea urchin embryos by inhibiting DNA replication and altering the organization of tubulin. nih.gov Plant extracts from Citrus microcarpa have also shown antimitotic activity in this model, with increasing concentrations leading to a delay in the progression through developmental stages. researchgate.net These studies highlight how external chemical agents can interfere with the precise molecular machinery of mitosis.

Tubulin Binding and Inhibition Mechanisms (for related phenstatin (B1242451) analogs)

Microtubules, which are polymers of α- and β-tubulin, are essential components of the mitotic spindle and are crucial for chromosome segregation during cell division. escholarship.orgnih.gov Compounds that interfere with microtubule dynamics are potent antimitotic agents and are widely used in cancer chemotherapy. nih.gov Many of these agents, including colchicine (B1669291) and its analogs, bind to a specific site on β-tubulin, known as the colchicine-binding site. escholarship.orgnih.govosti.gov

Phenstatins and their analogs, such as combretastatin (B1194345) A-4, are potent inhibitors of tubulin polymerization that act by binding to the colchicine site. nih.govrichmond.edu These molecules often feature two substituted phenyl rings, frequently including methoxy (B1213986) groups, which are crucial for their activity. nih.gov The binding of these compounds to tubulin prevents its polymerization into microtubules. This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, activating the spindle assembly checkpoint and ultimately causing the cell to arrest in the G2/M phase of the cell cycle and undergo apoptosis (programmed cell death). escholarship.orgrichmond.edu The high potency of compounds like combretastatin A-4, which inhibits cell growth at nanomolar concentrations, is attributed to its strong, competitive inhibition of colchicine binding (Ki of 0.14 µM). nih.gov

Antimicrobial and Antioxidant Mechanistic Studies

The biological activities of this compound are an area of growing scientific interest. While direct studies on this specific ester are limited, its structural components—the (4-methoxyphenyl)methyl moiety and the heptanoate group—suggest potential antimicrobial and antioxidant properties. Investigations into related compounds provide a foundational understanding of the likely mechanisms through which this compound may exert its effects.

In Vitro Antimicrobial Activity against Bacterial Strains

Fatty acid methyl esters derived from various natural sources have demonstrated inhibitory effects against a range of bacteria. For instance, FAME extracts from certain plants have shown potent antibacterial activities. The proposed mechanism of action for fatty acids and their esters often involves the disruption of the bacterial cell membrane integrity, leading to leakage of intracellular components and eventual cell death.

The lipophilic nature of the heptanoate moiety in this compound would facilitate its interaction with the lipid-rich bacterial cell membrane. It is plausible that this interaction could lead to a destabilization of the membrane structure, thereby inhibiting bacterial growth. Further research is necessary to determine the specific spectrum of activity and the minimum inhibitory concentrations (MIC) of this compound against various bacterial strains.

Table 1: Inferred Antimicrobial Potential of this compound Based on Related Compounds

| Structural Component | Related Compounds Studied | Observed Antimicrobial Activity | Potential Mechanism of Action |

|---|---|---|---|

| Heptanoate (Ester) | Fatty Acid Methyl Esters (FAMEs) | Active against various Gram-positive and Gram-negative bacteria. nih.govnih.gov | Disruption of bacterial cell membrane integrity. researchgate.net |

| (4-Methoxyphenyl)methyl | Methoxyphenol compounds (e.g., eugenol, vanillin) | Inhibition of foodborne pathogens and spoilage bacteria. nih.gov | Varies by compound; may involve enzyme inhibition or membrane disruption. |

In Vitro Antioxidant Mechanisms (e.g., radical scavenging assays)

The antioxidant potential of this compound can be inferred from the known properties of its constituent parts, particularly the (4-methoxyphenyl)methyl group. Phenolic compounds, including those with methoxy substitutions, are well-documented for their ability to act as antioxidants by scavenging free radicals.

The mechanism of antioxidant action for phenolic compounds typically involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it and preventing a cascade of oxidative damage. While the hydroxyl group in the parent compound, 4-methoxyphenol, is esterified in this compound, the methoxy group itself can influence the electronic properties of the benzene (B151609) ring, potentially contributing to its ability to stabilize radicals.

Table 2: Inferred Antioxidant Potential of this compound Based on Structural Analogs

| Structural Moiety | Related Compounds | Antioxidant Assay | Observed Activity |

|---|---|---|---|

| 4-Methoxyphenyl | 4-Methoxyphenol and its dimers | Radical Scavenging (Induction period method) | Showed radical-scavenging activity. mdpi.com |

| Phenolic Esters | Ester derivatives of cinnamic and hydroxycinnamic acids | Superoxide radical and hydrogen peroxide scavenging | Activity observed, though generally lower than the parent acids. nih.gov |

| Phenolic Acids | Various hydroxybenzoic and hydroxycinnamic acids | DPPH and FRAP assays | Methoxyl and phenolic hydroxyl groups enhance antioxidant activity. nih.gov |

Metabolic Pathway Interrogation (for heptanoate moiety)

The heptanoate moiety of this compound is of particular interest due to its metabolic fate and its potential to influence cellular energy production, especially in cardiac muscle.

Effects on Krebs Cycle Intermediates and Anaplerosis in Myocardial Cells

Heptanoate, a seven-carbon fatty acid, is metabolized in the mitochondria via β-oxidation. Unlike even-chain fatty acids which are completely oxidized to acetyl-CoA, the final round of β-oxidation of heptanoate yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. This production of propionyl-CoA is metabolically significant.

Propionyl-CoA can be carboxylated to form methylmalonyl-CoA, which is then isomerized to succinyl-CoA. Succinyl-CoA is a key intermediate of the Krebs cycle (also known as the citric acid cycle or TCA cycle). The process of replenishing Krebs cycle intermediates is known as anaplerosis. By providing a source of succinyl-CoA, heptanoate metabolism directly contributes to the anaplerotic flux, which is crucial for maintaining the concentration of Krebs cycle intermediates and supporting sustained energy production, particularly in tissues with high energy demands like the myocardium.

In myocardial cells, a constant supply of Krebs cycle intermediates is essential for the cycle to function optimally and produce the reducing equivalents (NADH and FADH₂) necessary for ATP synthesis through oxidative phosphorylation. Conditions that lead to a depletion of these intermediates (cataplerosis) can impair cardiac function. The anaplerotic property of heptanoate can counteract this, thereby supporting myocardial energy metabolism.

Table 3: Metabolic Fate of the Heptanoate Moiety and its Impact on the Krebs Cycle

| Metabolic Step | Substrate | Product(s) | Significance for Myocardial Cells |

|---|---|---|---|

| β-Oxidation | Heptanoyl-CoA | Acetyl-CoA + Propionyl-CoA | Production of a unique 3-carbon unit. |

| Carboxylation | Propionyl-CoA | Methylmalonyl-CoA | Commits the propionyl group to the Krebs cycle pathway. |

| Isomerization | Methylmalonyl-CoA | Succinyl-CoA | Direct entry into the Krebs cycle. |

| Anaplerosis | Succinyl-CoA | Replenishment of Krebs cycle intermediates | Maintains the catalytic capacity of the cycle, supporting ATP production for muscle contraction. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-Methoxyphenyl)methyl heptanoate in a laboratory setting?

- Methodology :

- Esterification : React 4-methoxybenzyl alcohol with heptanoyl chloride in anhydrous conditions using a base (e.g., pyridine) as a catalyst. Monitor progress via TLC or GC.

- Alternative : Transesterification of methyl heptanoate with 4-methoxybenzyl alcohol under acid catalysis (e.g., H₂SO₄) at reflux .

- Key Parameters :

| Parameter | Typical Range | Notes |

|---|---|---|

| Reaction Temperature | 60–80°C | Higher temps for transesterification |

| Catalyst Loading | 1–5 mol% | Adjust based on substrate reactivity |

| Reaction Time | 4–12 hours | Monitor via analytical techniques |

Q. How can researchers ensure the purity of this compound post-synthesis?

- Purification Techniques :

- Distillation : Use fractional distillation under reduced pressure (bp ~172–173°C, based on methyl heptanoate analogs) .

- Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

- Purity Validation :

- GC-MS (retention time comparison against standards) .

- NMR (¹H/¹³C) for structural confirmation .

Q. What analytical techniques are most suitable for characterizing this compound?

- Primary Methods :

Advanced Research Questions

Q. How can computational tools predict the physicochemical properties of this compound?

- Approach :

- Use software like ACD/Labs Percepta to estimate logP (lipophilicity), pKa, and solubility. Validate predictions experimentally via shake-flask methods or HPLC retention .

- Example Predictions :

| Property | Predicted Value | Experimental Validation Method |

|---|---|---|

| logP | ~4.2 | Reverse-phase HPLC |

| Water Solubility | <1 mg/L | Saturation shake-flask |

Q. What challenges arise in elucidating reaction mechanisms involving this compound under varying conditions?

- Key Issues :

- Competing Pathways : Acidic/basic conditions may hydrolyze the ester or demethylate the methoxy group. Use isotopic labeling (e.g., deuterated methyl groups) to track reaction pathways .

- Data Contradictions : Discrepancies in kinetic data may stem from solvent polarity effects. Control dielectric constants using solvent mixtures (e.g., DMSO/water) .

Q. How to address discrepancies in degradation product analysis?

- Strategies :

- Multi-Method Cross-Validation : Compare GC-MS, LC-MS, and NMR data to resolve conflicting identifications .

- Degradation Studies : Accelerate degradation under stress conditions (heat/light) and profile products via high-resolution MS .

Q. What environmental monitoring strategies detect this compound in emissions?

- Sampling & Analysis :

- Air Sampling : Use Tenax tubes or canisters, followed by thermal desorption-GC-MS .

- Water Analysis : Solid-phase extraction (C18 cartridges) with GC-MS quantification (LOD ~0.1 µg/L) .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.